molecular formula C11H17BN2O4 B13891584 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid

2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B13891584
M. Wt: 252.08 g/mol
InChI Key: NJPHGLLAXZDZEW-UHFFFAOYSA-N
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Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a boronic ester and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Borylation: The pyrazole ring is then borylated using a boronic ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed conditions.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.

    Oxidation: The boronic ester can be oxidized to form boronic acids.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Boronic Acids: From oxidation of the boronic ester.

    Substituted Acetic Acid Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic ester with an aniline group.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in borylation reactions.

Uniqueness

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both a boronic ester and an acetic acid moiety, which allows it to participate in a wider range of chemical reactions compared to simpler boronic esters. This dual functionality makes it a versatile reagent in organic synthesis and other scientific applications.

Properties

Molecular Formula

C11H17BN2O4

Molecular Weight

252.08 g/mol

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C11H17BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-14(13-8)7-9(15)16/h5-6H,7H2,1-4H3,(H,15,16)

InChI Key

NJPHGLLAXZDZEW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC(=O)O

Origin of Product

United States

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